![molecular formula C11H12F3NO B190105 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1978-70-7](/img/structure/B190105.png)
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It is commonly used as a research chemical in scientific studies due to its unique properties. TFMPP is a psychoactive substance that has been studied for its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to act as a serotonin receptor agonist. 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide binds to the 5-HT2A receptor and activates it, leading to an increase in serotonin activity in the brain. This can result in altered mood, perception, and behavior.
Biochemische Und Physiologische Effekte
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been shown to produce a range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also produce changes in mood, perception, and behavior, including euphoria, hallucinations, and altered sensory perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide in lab experiments is its unique psychoactive properties, which make it a useful model compound for studying the effects of phenethylamines on the central nervous system. However, one limitation of using 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is its potential for abuse and misuse, which can complicate research results.
Zukünftige Richtungen
There are many future directions for research on 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide. One area of interest is its potential therapeutic uses in the treatment of mental disorders. Another area of interest is its potential as a tool for studying the neurochemistry of the brain. Further research is needed to fully understand the mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide and its effects on the central nervous system.
Synthesemethoden
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylbenzoyl chloride with 2-amino-2-methyl-1-propanol. The resulting product is then purified through recrystallization to obtain 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been widely used in scientific research for its psychoactive properties. It is commonly used as a model compound for studying the effects of phenethylamines on the central nervous system. 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been studied for its potential therapeutic uses in the treatment of depression, anxiety, and other mental disorders.
Eigenschaften
CAS-Nummer |
1978-70-7 |
|---|---|
Produktname |
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
Molekularformel |
C11H12F3NO |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-8(4-6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
InChI-Schlüssel |
WJTIFLYKIGCDQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Synonyme |
PropanaMide, 2-Methyl-N-[4-(trifluoroMethyl)phenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)

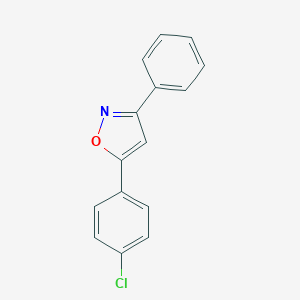
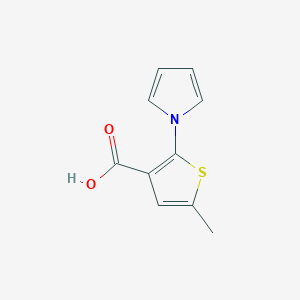
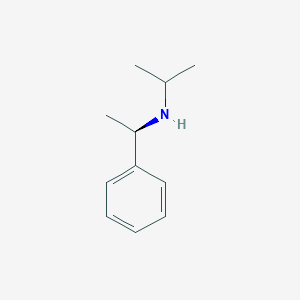
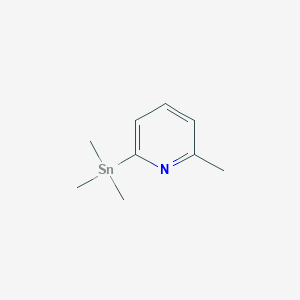
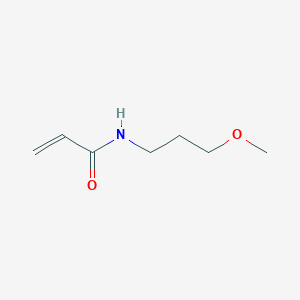

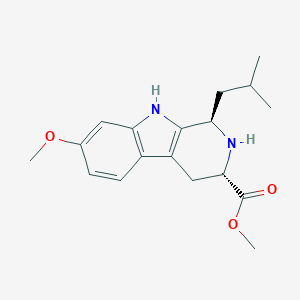
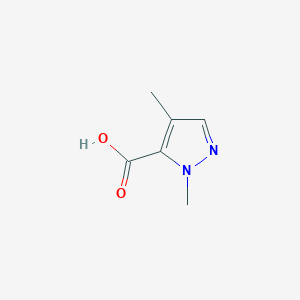
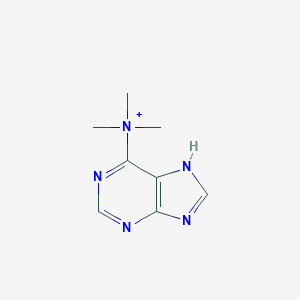
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)